REACTION_SMILES
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[Al+3:16].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[N:13]#[N:14].[nH:1]1[c:2]([C:10](=[O:11])[NH2:12])[cH:3][c:4]2[c:5]1[n:6][cH:7][cH:8][cH:9]2>>[nH:1]1[c:2]([CH2:10][NH2:12])[cH:3][c:4]2[c:5]1[n:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc2cccnc2[nH]1
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Name
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Type
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product
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Smiles
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NCc1cc2cccnc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |